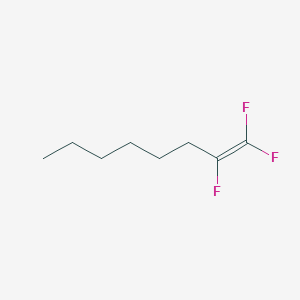

1,1,2-Trifluorooct-1-ene

Description

The exact mass of the compound 1,1,2-Trifluorooct-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,2-Trifluorooct-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Trifluorooct-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2-trifluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMNBUGTGFMBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375351 | |

| Record name | 1,1,2-trifluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-99-6 | |

| Record name | 1,1,2-trifluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 760-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 1,1,2-Trifluorooct-1-ene as a Versatile Fluorinated Building Block

Executive Summary

1,1,2-Trifluorooct-1-ene (CAS 760-99-6) represents a critical class of long-chain perfluorovinyl compounds utilized in the synthesis of fluoropolymers, surfactants, and bioisosteres for drug development. Unlike simple fluoroethylenes, the presence of the hexyl chain confers significant lipophilicity (LogP ~3.8), making it an ideal candidate for modulating the pharmacokinetic profile of small molecules or enhancing the surface energy properties of materials. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity patterns, with a specific focus on nucleophilic vinylic substitution (

Part 1: Structural Characteristics & Physicochemical Profile

The trifluorovinyl group (

Electronic Architecture

-

Polarization: The terminal carbon (

) is significantly electron-deficient due to the inductive withdrawal of two fluorine atoms, making it a "hard" electrophile susceptible to nucleophilic attack. -

Bond Strength: The vinylic

bond is stronger (~115 kcal/mol) than aliphatic -

Lipophilicity: The hexyl tail (

) acts as a hydrophobic anchor.

Physicochemical Data Table

| Property | Value / Description | Source/Estimation |

| IUPAC Name | 1,1,2-Trifluorooct-1-ene | Standard |

| CAS Number | 760-99-6 | Chemical Abstracts |

| Molecular Formula | -- | |

| Molecular Weight | 166.18 g/mol | -- |

| Boiling Point | ~125–130 °C (Estimated) | Extrapolated from 1-octene (121°C) & density effects |

| LogP (Predicted) | 3.8 ± 0.4 | High Lipophilicity |

| Density | ~1.05 g/mL | Estimated based on fluoroalkene trends |

| Solubility | Soluble in DCM, THF, Hexanes; Insoluble in Water | -- |

Part 2: Synthetic Routes

The synthesis of 1,1,2-trifluorooct-1-ene typically avoids direct fluorination of octene due to poor selectivity. Instead, reductive elimination or metal-mediated coupling strategies are employed to ensure regiochemical fidelity.

Method A: Zinc-Mediated Dehalogenation (Reductive Elimination)

This is the most robust laboratory-scale method, utilizing commercially available precursors like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) derivatives.

Reaction Pathway:

-

Precursor Synthesis: Addition of hexyl iodide to chlorotrifluoroethylene (CTFE) or similar telomerization.

-

Elimination: Treatment of 1,2-dichloro-1,1,2-trifluorooctane with Zinc dust in a polar aprotic solvent.

Method B: Palladium-Catalyzed Cross-Coupling (Negishi Type)

For modular synthesis allowing variation of the alkyl chain.

Protocol Logic:

-

Reagents: Hexylzinc bromide (

) + Trifluorovinyl bromide/iodide. -

Catalyst:

or -

Advantage: Preserves the trifluorovinyl motif without harsh elimination conditions.

Part 3: Reactivity & Functionalization

The core utility of 1,1,2-trifluorooct-1-ene lies in its predictable reactivity with nucleophiles and radical species.

Nucleophilic Vinylic Substitution ( )

Unlike alkyl halides (

Mechanism:

-

Attack: The nucleophile (Nu-) attacks the terminal carbon (

), which is the most electrophilic site. -

Intermediate: A stabilized carbanion forms at

(stabilized by the -

Elimination: Fluoride is eliminated from

(or

Figure 1: Mechanism of Nucleophilic Vinylic Substitution (

[2+2] Cycloaddition

Thermal cycloaddition with electron-rich alkenes or dienes yields fluorinated cyclobutanes. This is a primary route to creating rigid, fluorinated scaffolds for drug discovery.

Part 4: Applications in Drug Discovery

In medicinal chemistry, the trifluorovinyl group and its derivatives serve as bioisosteres and metabolic blockers .

-

Peptide Bond Isostere: The

unit mimics the planar geometry and electronic distribution of the amide bond ( -

Metabolic Stability: Replacing hydrogen with fluorine blocks oxidative metabolism (e.g., P450 oxidation) at the vinylic position.

-

Lipophilicity Tuning: The octyl chain combined with the fluorous domain facilitates membrane permeability, useful for intracellular targets.

Part 5: Experimental Protocol

Protocol: Synthesis of 1-Amino-1,2-difluorooct-1-ene (via )

Objective: Functionalization of 1,1,2-trifluorooct-1-ene with a secondary amine (e.g., morpholine).

Reagents:

-

1,1,2-Trifluorooct-1-ene (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Triethylamine (

, 1.5 equiv) as HF scavenger -

Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 1,1,2-trifluorooct-1-ene dissolved in anhydrous MeCN (0.2 M).

-

Addition: Cool the solution to 0°C. Add

followed by the dropwise addition of Morpholine. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

NMR (disappearance of terminal -

Workup: Quench with water, extract with DCM (

). Wash organics with brine, dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Fluorinated products may not stain well; use

or UV.

Self-Validating Checkpoint:

- NMR Verification: The starting material shows a characteristic pattern for the trifluorovinyl group (three distinct multiplets). The product will show a simplified spectrum corresponding to a 1,2-difluoroalkene system (often two doublets with large coupling constants).

Part 6: Safety & Handling

-

Toxicity: Like many fluorinated olefins, 1,1,2-trifluorooct-1-ene may have alkylating properties. Handle in a fume hood.

-

Reactivity: Avoid contact with strong reducing agents (LiAlH4) which may cause uncontrolled defluorination.

-

HF Generation: Reactions involving nucleophilic substitution generate Fluoride ions. If acidic conditions are present, Hydrogen Fluoride (HF) may form. Always use a base scavenger (

or

References

-

Ichikawa, J. (2018).[1][2] "Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): Their Synthesis via Electrophilic Activation of Fluoroalkenes." Journal of Synthetic Organic Chemistry Japan. Link

-

Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl." Tetrahedron. Link

-

PubChem. (2025). "1,1,2-Trifluorooct-1-ene Compound Summary." National Center for Biotechnology Information. Link

- Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. (General Reference for S_NV mechanisms).

-

NIST Chemistry WebBook. "1,1,2-Trifluoroalkene Data." Link

Sources

Structural Dynamics and Synthetic Utility of 1,1,2-Trifluorooct-1-ene

Abstract

1,1,2-Trifluorooct-1-ene (

Part 1: Molecular Architecture & Electronic Properties

Electronic Distribution and Sterics

The trifluorovinyl group (

-

Bond Polarization: The C1-C2 double bond is highly polarized. The terminal carbon (C1) bears a significant partial positive charge relative to C2, making the system susceptible to nucleophilic attack under specific conditions, yet resistant to oxidative degradation.

-

Dipole Moment: The vector sum of the C-F dipoles creates a permanent dipole moment directed away from the alkyl chain, influencing solvation shells and orientation in polymerization catalysts.

Spectroscopic Signature (Self-Validation)

For researchers synthesizing this compound,

| Nucleus | Approximate Shift ( | Multiplicity | Coupling Constants ( |

| F-1 (trans to alkyl) | -105 to -115 | dd | |

| F-2 (cis to alkyl) | -120 to -130 | dd | |

| F-3 (internal C2) | -160 to -175 | ddt |

Note: The large vicinal coupling (

) between F-1 and F-3 is a definitive diagnostic peak for the preservation of the trifluorovinyl motif.

Part 2: Synthetic Pathways

Pathway Logic

Two primary routes exist for accessing 1,1,2-trifluorooct-1-ene. The choice depends on the starting material availability:

-

Zinc-Mediated Elimination (Standard): Uses 1,2-dichloro-1,1,2-trifluorooctane. This is the most robust method for scale-up.

-

Organolithium Defluoroalkylation (Advanced): A modern approach utilizing trifluoromethane (

) as a feedstock, recently optimized by groups like Warsame et al. (2025).

Visualization of Synthesis Logic

Figure 1: Dual synthetic pathways for 1,1,2-trifluorooct-1-ene. Route A is preferred for laboratory reliability; Route B represents emerging green chemistry utilizing waste fluoroform.

Part 3: Experimental Protocol (Route A)

Protocol: Zinc-Mediated Dechlorination of 1,2-Dichloro-1,1,2-trifluorooctane

Objective: Selective removal of vicinal chlorine atoms to generate the trifluorovinyl unsaturation.

Reagents:

-

1,2-Dichloro-1,1,2-trifluorooctane (1.0 eq)

-

Zinc Dust (Activated, 2.5 eq)

-

Ethanol (Anhydrous, 0.5 M concentration relative to substrate)

-

Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Activation: Activate Zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Causality: Oxide layers on Zn surface significantly retard the electron transfer required for elimination.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with

. -

Initiation: Suspend activated Zn in refluxing ethanol. Add catalytic acetic acid.

-

Addition: Dropwise add the dichloro-precursor over 30 minutes.

-

Checkpoint: The reaction is exothermic. Maintain a gentle reflux without external heating if possible to minimize side reactions.

-

-

Reaction: Reflux for 2–4 hours. Monitor via GC-MS or

F NMR (disappearance of -CFCl- signals at -60 to -70 ppm). -

Workup: Filter off excess Zn salts. Pour filtrate into ice water. Extract with pentane.

-

Purification: Fractional distillation. 1,1,2-Trifluorooct-1-ene has a boiling point estimated between 125°C–135°C (extrapolated from C10 homolog BP).

Self-Validating Step:

Perform a

Part 4: Reactivity & Applications[1][2]

[2+2] Cycloaddition

The thermal dimerization of 1,1,2-trifluorooct-1-ene yields perfluorocyclobutane derivatives. This reaction is driven by the formation of strong C-C bonds and the relief of dipole repulsion in the transition state. These cyclobutane scaffolds are valuable in drug discovery as rigid, lipophilic spacers that resist metabolic hydrolysis.

Polymerization

As a comonomer, this molecule introduces "cure sites" or internal plasticization into fluoropolymers (like PVDF or PTFE copolymers). The long alkyl tail (C6) disrupts crystallinity, improving low-temperature flexibility (

Biological Relevance

The trifluorovinyl moiety is a bioisostere for enol ethers and amides. In drug development, the metabolic stability of the C-F bond prevents the rapid oxidation typical of terminal alkenes (epoxidation), extending the half-life of lipid-tail analogs.

Part 5: References

-

Warsame, H. R., Patrick, S. L., Bull, J. A., Miller, P. W., & Crimmin, M. R. (2025).[1] Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie International Edition.

-

NIST Chemistry WebBook. 1,1,2-Trifluoroethane and Homologs Thermochemical Data. National Institute of Standards and Technology.

-

Terao, J., & Kambe, N. (2008).[2] Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by Ni, Pd, or Cu complexes. Accounts of Chemical Research.

-

Alfa Chemistry. 19F NMR Chemical Shift Table and Reference Standards.

Sources

- 1. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of gem-Difluoroalkenes: A Guide to Carbonyl Bioisosterism

Executive Summary

The gem-difluoroalkene motif (

This guide provides a technical deep-dive into the synthesis of gem-difluoroalkenes from ketones. While traditional Wittig strategies often fail with sterically hindered or unactivated ketones, the modified Julia-Kocienski olefination using difluoromethyl 2-pyridyl sulfone (Hu’s Reagent) has emerged as the gold standard. This guide details the mechanistic underpinnings, experimental protocols, and decision-making frameworks for these transformations.

Part 1: The Bioisostere Case

Replacing a carbonyl oxygen with a gem-difluorovinyl group is a strategic modification in drug design.

| Property | Carbonyl ( | gem-Difluoroalkene ( | Impact on Drug Design |

| Bond Length | ~1.23 Å | ~1.32 Å | Sterically similar; fits in similar binding pockets. |

| Bond Angle | ~120° ( | ~120° ( | Maintains planar geometry. |

| Polarity | High (H-bond acceptor) | Low (Lipophilic) | Increases permeability; removes H-bond acceptor liability. |

| Metabolism | High (Reductases/Hydrolases) | High Stability | Blocks metabolic soft spots. |

| Electrophilicity | High (hard nucleophiles) | Moderate (soft nucleophiles) | Tunable reactivity for covalent inhibitors. |

Part 2: The Gold Standard – Modified Julia-Kocienski Olefination

For ketones—particularly unactivated or sterically hindered ones—traditional Wittig reagents (e.g.,

The solution is the Julia-Kocienski olefination utilizing difluoromethyl 2-pyridyl sulfone (Hu's Reagent). This method leverages a unique "Smiles rearrangement" mechanism to drive the reaction forward, even with difficult substrates.

The Reagent

-

Structure: 2-

-

Role: Acts as a nucleophilic source of the

carbene equivalent upon deprotonation and subsequent elimination.

Mechanism of Action

The reaction does not proceed via a simple syn-elimination. Instead, it involves a condensation followed by a crucial rearrangement that extrudes

-

Deprotonation: The sulfone is deprotonated (typically by LiHMDS or t-BuOK) to form the metallated species.

-

Addition: The anion attacks the ketone carbonyl, forming an alkoxide adduct.

-

Smiles Rearrangement: The alkoxide attacks the 2-position of the pyridine ring (ipso attack), forming a spiro-cyclic intermediate.

-

Extrusion: The sulfinate eliminates

and 2-pyridone, collapsing to the gem-difluoroalkene.

Critical Insight for Diaryl Ketones: For sterically bulky diaryl ketones, the "retro-aldol" type dissociation of the adduct is faster than the Smiles rearrangement at standard temperatures. The solution is an acid-promoted protocol where the intermediate is trapped, and the rearrangement is induced under acidic conditions.

Mechanistic Visualization

The following diagram illustrates the pathway for a standard ketone substrate.

Caption: The Julia-Kocienski pathway via Hu's Reagent, highlighting the critical Smiles rearrangement step.

Part 3: Experimental Protocols

Protocol A: General Procedure for Enolizable Ketones

Use this for aliphatic ketones or simple aromatic ketones.

Reagents:

-

Ketone (1.0 equiv)

-

Difluoromethyl 2-pyridyl sulfone (1.2 equiv)

-

LiHMDS (1.0 M in THF, 1.3 equiv) or t-BuOK (for non-enolizable)

-

Solvent: DMF (Anhydrous)

-

Temperature: -50°C to -40°C

Step-by-Step:

-

Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Add Hu's reagent (1.2 equiv) and the ketone (1.0 equiv).

-

Solvation: Dissolve in anhydrous DMF (0.1 M concentration relative to ketone).

-

Cooling: Cool the mixture to -50°C using an acetone/dry ice bath. Note: Temperature control is vital to prevent decomposition of the sulfonyl anion.

-

Base Addition: Add LiHMDS dropwise over 10 minutes. The solution typically turns deep yellow/orange.

-

Reaction: Stir at -50°C for 30 minutes, then allow to warm to -40°C for 1 hour.

-

Quench: Quench with saturated aqueous

at -40°C. -

Workup: Extract with

(x3). Wash combined organics with brine (x2) to remove DMF. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product is often non-polar.

Protocol B: Acid-Promoted Protocol for Diaryl Ketones

Use this for sterically hindered diaryl ketones where Protocol A yields low results.

-

Adduct Formation: Perform steps 1–4 from Protocol A at -78°C .

-

Acidification: Instead of warming, quench the reaction at -78°C with anhydrous acetic acid or

in THF. -

Rearrangement: Allow the mixture to warm to room temperature (or reflux if necessary) to drive the elimination of

from the protonated intermediate.

Part 4: Decision Matrix & Troubleshooting

Not all ketones require the same approach. Use this logic flow to select the optimal method.

Caption: Selection logic for gem-difluoroolefination reagents.

Troubleshooting Guide

-

Low Yield (Enolizable Ketones): The base may be deprotonating the ketone instead of the sulfone. Solution: Switch to LiHMDS (less basic, more nucleophilic) or use the "Barbier-type" condition where the base is added to the mixture of ketone and reagent simultaneously.

-

Recovered Starting Material: The "Smiles rearrangement" failed. Solution: Ensure the reaction warms to at least -40°C (or RT for acid protocol). If the intermediate is trapped but doesn't eliminate, acid catalysis is required.

-

DMF Removal: Residual DMF can complicate NMR. Solution: Wash organic layer thoroughly with water/LiCl solution or use THF as an alternative solvent (though DMF often gives higher yields due to polarity).

References

-

Hu, J., et al. (2010). "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones." Organic Letters, 12(7), 1444–1447.

-

Hu, J., et al. (2014). "gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone: New Insights into the Julia-Kocienski Reaction." Chemistry – A European Journal, 20(25), 7803–7810.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Lang, S. B., et al. (2017). "Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics." Angewandte Chemie International Edition, 56(47), 15073–15077.

Sources

Application Note: Precision Synthesis of 1,1,2-Trifluorooct-1-ene

Executive Summary & Strategic Rationale

The target molecule, 1,1,2-trifluorooct-1-ene , contains a terminal trifluorovinyl group (

While direct addition of hexyl-metal species to tetrafluoroethylene (TFE) is chemically feasible, it necessitates handling explosive gases under high pressure, posing significant safety risks in a standard laboratory setting. Therefore, this guide prioritizes a Negishi Cross-Coupling approach. This route utilizes iodotrifluoroethylene (a liquid at mild pressure/temperature) and hexylzinc bromide , offering a safer, highly reproducible, and modular pathway compatible with standard Schlenk line techniques.

Core Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of an organozinc reagent with a perfluoroalkenyl halide.

Critical Pre-Requisites & Safety

Chemical Hazards

-

Iodotrifluoroethylene (TFVI): Volatile liquid (bp ~30 °C). Potentially mutagenic. Handle strictly in a fume hood.

-

Organozinc Reagents: Pyrophoric or highly water-sensitive. Must be handled under an inert atmosphere (Argon/Nitrogen).

-

Tetrakis(triphenylphosphine)palladium(0): Oxygen sensitive. Store in a freezer under argon.

Equipment

-

Dual-manifold Schlenk line (Vacuum/Argon).

-

Oven-dried glassware (flasks, condensers, syringes).[1]

-

Activated Zinc dust (see Step 1 below).

Detailed Experimental Protocol

Phase 1: Preparation of Hexylzinc Bromide (0.5 M in THF)

Rationale: Commercial organozinc reagents can degrade.[2] In-situ preparation using Rieke zinc or activated zinc dust ensures high activity and accurate titer.

Reagents:

-

Zinc dust: 1.96 g (30 mmol, 3.0 equiv)

-

1-Bromohexane: 1.65 g (10 mmol, 1.0 equiv)

-

1,2-Dibromoethane: 5 mol% (Activator)

-

TMSCl: 1 mol% (Activator)

-

Anhydrous THF: 20 mL

Procedure:

-

Activation: Place zinc dust in a dry 50 mL Schlenk flask under argon. Add 2 mL THF and 1,2-dibromoethane (0.04 mL). Heat to reflux for 1 minute, then cool. Add TMSCl (0.01 mL) and stir for 15 minutes at RT.

-

Expert Insight: The "Knochel activation" removes the oxide layer from the Zn surface, exposing reactive metal.

-

-

Insertion: Add the remaining THF (18 mL). Add 1-bromohexane dropwise over 10 minutes.

-

Reaction: Heat the mixture to a mild reflux (60–65 °C) for 3–4 hours.

-

Monitoring: Aliquot hydrolysis followed by GC-MS or titration with iodine can confirm conversion. The solution should turn grey/black and the zinc will mostly dissolve.

-

-

Settling: Allow the excess zinc to settle. The supernatant contains the active HexylZnBr .

Phase 2: Negishi Cross-Coupling

Rationale: Palladium(0) catalyzes the oxidative addition of the C-I bond (weaker than C-F) of iodotrifluoroethylene, followed by transmetallation with the alkylzinc and reductive elimination.

Reagents:

-

Hexylzinc bromide solution (from Phase 1): ~10 mmol

-

Iodotrifluoroethylene: 2.28 g (11 mmol, 1.1 equiv)

- : 230 mg (0.2 mmol, 2 mol%)

-

Solvent: THF (already present)

Procedure:

-

Catalyst Addition: In a separate flame-dried 100 mL Schlenk flask, dissolve

in 5 mL anhydrous THF under argon. -

Substrate Addition: Cool the catalyst solution to 0 °C. Add the iodotrifluoroethylene via syringe.

-

Note: TFVI is volatile. Pre-cool the syringe if the ambient temperature is high.

-

-

Coupling: Transfer the supernatant HexylZnBr solution (from Phase 1) dropwise via cannula or syringe into the catalyst/TFVI mixture over 20 minutes.

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 6–12 hours.

-

Visual Cue: The solution often changes from yellow (Pd active) to black (Pd precipitation) upon completion.

-

-

Quench: Cool to 0 °C and carefully quench with saturated aqueous

(20 mL).

Phase 3: Workup and Purification

-

Extraction: Extract the aqueous layer with diethyl ether (

mL). -

Washing: Wash combined organics with brine, dry over anhydrous

, and filter. -

Concentration: Carefully concentrate under reduced pressure (Rotavap).

-

Critical: The product, 1,1,2-trifluorooct-1-ene, has a boiling point estimated around 120–130 °C. Do not use high vacuum or excessive heat during solvent removal to avoid product loss.

-

-

Distillation: Purify via Kugelrohr distillation or silica gel flash chromatography (100% Pentane) to obtain the clear, colorless oil.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the experimental workflow.

Caption: Integrated workflow for the Negishi coupling of HexylZnBr and Iodotrifluoroethylene.

Characterization Data (Expected)

Validation of the product structure relies heavily on

| Technique | Parameter | Expected Signal / Observation |

| System | AMX or ABX pattern (3 distinct fluorine signals) | |

| Alkyl Chain | ||

| Allylic Protons | ||

| GC-MS | Molecular Ion | |

| Fragmentation | Loss of HF ( |

References

-

Negishi Coupling Fundamentals: Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling.[3][4] A New Selective Method for Carbon-Carbon Bond Formation.[5][6] Accounts of Chemical Research, 15(11), 340–348. Link

-

Trifluorovinyl Synthesis: Heinze, P. L., & Burton, D. J. (1988). The preparation and reactions of trifluorovinylzinc reagents.[4][7] The Journal of Organic Chemistry, 53(12), 2714–2720. Link

-

TFE Addition Route (Alternative): Raghavanpillai, A., & Burton, D. J. (2006). Stereoselective Synthesis of (Z)-1-Iodo-1,2-difluoroalkenes and Their Pd-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 71(10), 4021–4023. Link

-

Zinc Reagent Preparation: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(16), 3333–3336. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. riekemetals.com [riekemetals.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

Application Note: Julia-Kocienski Olefination for Fluoroalkene Synthesis

Executive Summary: The Bioisostere Advantage

The incorporation of fluorine into alkene scaffolds is a pivotal strategy in modern drug design. Monofluoroalkenes serve as non-hydrolyzable peptide bond isosteres (

The Julia-Kocienski (J-K) olefination —utilizing heteroaryl sulfones—has emerged as the premier methodology for these syntheses due to its mild conditions, high stereoselectivity potential, and "one-pot" operational simplicity compared to the classical Julia olefination (which requires sodium amalgam).

This guide provides a validated, mechanistic approach to synthesizing these motifs, specifically addressing the unique challenges of fluorine retention and stereocontrol .

Mechanistic Foundation & Critical Challenges

The success of the J-K reaction relies on a cascade sequence: Metallation

When applying this to fluoroalkenes, two critical failure modes must be managed:

-

Premature Defluorination: If the

-elimination of the fluoride occurs before the Smiles rearrangement, the fluorine is lost. -

Stalled Rearrangement: Fluorine's electronegativity stabilizes the intermediate alkoxide, potentially stalling the Smiles rearrangement, requiring thermal activation.

Mechanism Visualization

The following diagram illustrates the divergent pathways. The "Green Path" is the desired olefination; the "Red Path" represents the defluorination failure mode.

Figure 1: Mechanistic pathway of Julia-Kocienski olefination highlighting the critical competition between the desired Smiles rearrangement and the undesired defluorination.

Strategic Reagent Selection

The choice of the heteroaryl group (Het) on the sulfone is the single most important variable. It dictates the speed of the Smiles rearrangement and the stereochemical outcome (

| Parameter | PT-Sulfone (1-phenyl-1H-tetrazol-5-yl) | BT-Sulfone (Benzothiazol-2-yl) | 2-Py-Sulfone (2-Pyridyl) |

| Primary Application | Monofluoroalkenes ( | General Purpose / Monofluoro | Gem-Difluoroalkenes |

| Smiles Reactivity | Very High (Fast rearrangement) | Moderate | Low (Often requires heating) |

| Stability | Moderate (Anion can be unstable > -60°C) | High | Very High |

| Stereoselectivity | High | Variable (Substrate dependent) | Low (often mixtures) |

| Key Reference | Zajc, B. R. et al. [1] | Julia, M. et al. [2] | Hu, J. et al. [3] |

Expert Insight: For gem-difluoroalkenes, the 2-Pyridyl (2-Py) sulfone is the "Gold Standard" (Hu's Reagent). The electron-withdrawing nature of the two fluorines stabilizes the carbanion so strongly that PT-sulfones often fail to rearrange. The 2-Py group is robust enough to withstand the higher temperatures (reflux) often needed to force the elimination in difluoro systems.

Detailed Protocols

Protocol A: Synthesis of Monofluoroalkenes (Stereoselective)

Target: Bioisosteres of peptide bonds.

Reagents:

-

Sulfone: Fluoromethyl 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone).

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add PT-sulfone (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

-

Metallation: Cool the solution to -78°C (dry ice/acetone bath).

-

Critical Step: Add LiHMDS (1.2 equiv) dropwise over 10 minutes.

-

Observation: The solution typically turns a bright yellow/orange, indicating anion formation. Stir for 20 minutes at -78°C.

-

Self-Validation: If the solution remains colorless, the sulfone may be wet, or the base inactive.

-

-

Addition: Add the aldehyde (1.1 equiv) neat or as a solution in THF dropwise.

-

Stir at -78°C for 1 hour.

-

-

Rearrangement & Elimination:

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) slowly over 2-3 hours.

-

Mechanism Check: The color usually fades as the intermediate rearranges and eliminates SO2.

-

-

Quench & Workup:

-

Quench with saturated NH4Cl solution.

-

Extract with Et2O (x3). Wash combined organics with brine. Dry over MgSO4.

-

-

Purification: Silica gel chromatography. Fluoroalkenes are often non-polar; use Hexanes/EtOAc gradients (e.g., 95:5).

Stereochemical Note: PT-sulfones typically yield high

Protocol B: Synthesis of gem-Difluoroalkenes (Hu's Protocol)

Target: Carbonyl bioisosteres.

Reagents:

-

Sulfone: 2-((Difluoromethyl)sulfonyl)pyridine (Hu's Reagent).

-

Base: NaHMDS or LiHMDS (Base choice affects yield significantly here).

-

Additive: Sometimes HMPA or TMEDA is used to stabilize the anion, but strictly anhydrous conditions are paramount.

Step-by-Step Procedure:

-

Preparation: Charge a flask with 2-Py-difluorosulfone (1.2 equiv) and the carbonyl compound (1.0 equiv). Dissolve in DMF or THF.

-

Note: Unlike Protocol A, a "Barbier-type" condition (mixing sulfone and aldehyde before base) is often preferred here to prevent sulfone decomposition/self-condensation, which is faster for difluoro-species.

-

-

Initiation: Cool to -50°C (not -78°C, as the difluoroanion is less reactive).

-

Base Addition: Add NaHMDS (1.3 equiv) dropwise.

-

Stir at -50°C for 30-60 minutes.

-

-

Thermal Activation (The "Hu" Modification):

-

Workup: Standard aqueous workup.

-

Validation: 19F NMR is essential.

-

Starting Sulfone: Doublet around -115 ppm.

-

Product:gem-Difluoroalkenes typically show a characteristic signal around -80 to -90 ppm (dd).

-

Troubleshooting & Self-Validating Systems

Use this decision logic to troubleshoot experimental failures.

Figure 2: Troubleshooting logic flow for common Julia-Kocienski failure modes.

Quantitative Data Summary: Sulfone Performance

| Variable | PT-Sulfone | BT-Sulfone | 2-Py-Sulfone |

| Anion Color | Bright Orange | Red/Brown | Yellow/Orange |

| Typical Yield (Monofluoro) | 70-90% | 50-70% | N/A |

| Typical Yield (Difluoro) | < 20% (Decomp) | 30-50% | 75-95% |

| E/Z Ratio (Monofluoro) | > 95:5 ( | ~ 60:40 | N/A |

References

-

Zajc, B. R., & Kumar, R. (2010).[2][3] Synthesis of Fluoroolefins via Julia-Kocienski Olefination.[1][3][4][5] Synthesis, 42(11), 1822–1836.

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[6] Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.[6] Organic Letters, 12(7), 1444–1447.

-

Aïssa, C. (2014). Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2014(33), 7483-7500.

-

Anbarasan, P., et al. (2015). Spontaneous Resolution of Julia–Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes.[7] Journal of the American Chemical Society, 137(13).

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Zajc Laboratories Publications [bzajc.ccny.cuny.edu]

- 3. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

GC-MS analysis of 1,1,2-Trifluorooct-1-ene

Application Note: Trace Analysis and Structural Characterization of 1,1,2-Trifluorooct-1-ene via GC-MS

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1,1,2-Trifluorooct-1-ene , a critical fluorinated building block used in the synthesis of bioisosteres for drug development and advanced fluoropolymers. Unlike perfluorinated compounds, this specific semi-fluorinated alkene presents unique analytical challenges, including volatility and specific fragmentation patterns that differ from standard alkyl halides. This guide provides a self-validating methodology for purity assessment and structural confirmation, emphasizing the distinction between the target analyte and common synthetic impurities.

Introduction

The incorporation of fluorine into organic scaffolds profoundly alters their physicochemical properties, enhancing metabolic stability and lipophilicity in pharmaceutical candidates. 1,1,2-Trifluorooct-1-ene (

Analytical Challenges:

-

Volatility: With a boiling point estimated between 110–130°C, loss during concentration is a risk.

-

Ionization: The electron-withdrawing fluorine atoms stabilize the double bond but can suppress ionization or alter standard fragmentation pathways (e.g., suppressing allylic cleavage).

-

Differentiation: It must be distinguished from potential isomers (e.g., 1,1,3-trifluorooct-1-ene) and defluorinated byproducts.

Experimental Methodology

Reagents and Standards

-

Analyte: 1,1,2-Trifluorooct-1-ene (Reference Standard, >98% purity).

-

Solvent: n-Pentane or n-Hexane (HPLC Grade). Note: Pentane is preferred to ensure the solvent peak elutes well before the analyte.

-

Internal Standard (ISTD):

-Trifluorotoluene or Chlorobenzene-d5. (Chosen for similar volatility but distinct mass spectrum).

Sample Preparation Protocol

To minimize volatilization losses, a "cold-prep" technique is recommended.

-

Stock Solution: Weigh 10 mg of 1,1,2-Trifluorooct-1-ene into a 10 mL volumetric flask containing 5 mL of cold n-pentane (

). Dilute to volume. -

Working Standard: Dilute 100

L of Stock Solution into 900 -

Vialing: Transfer to autosampler vials with low-bleed PTFE/silicone septa. Keep chilled (

) until injection.

GC-MS Instrument Conditions

The method utilizes a non-polar stationary phase to separate based on boiling point and dispersive forces.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |

| Column | Rtx-5MS or DB-5ms UI (30 m x 0.25 mm x 0.25 | Low-bleed, 5% phenyl phase reduces background; ideal for non-polar alkyl chains. |

| Inlet Temp | 200°C | Kept moderate to prevent thermal defluorination or polymerization of the alkene. |

| Injection | 1 | Split injection prevents column saturation and improves peak shape for volatiles. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |

| Oven Program | 40°C (hold 2 min) | Low initial temp focuses the volatile analyte; ramp clears heavier impurities. |

| Transfer Line | 250°C | Prevents condensation of heavier matrix components. |

| Ion Source | Electron Impact (EI), 230°C | Standard 70 eV ionization. |

| Scan Range | m/z 35 – 350 | Skips solvent/air ( |

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the presence of the trifluorovinyl group versus common impurities.

Figure 1: Logic flow for the structural confirmation of 1,1,2-trifluoroalkenes.

Results and Discussion

Chromatographic Performance

On a DB-5ms column, 1,1,2-Trifluorooct-1-ene behaves as a semi-volatile hydrocarbon.

-

Retention Time (Approx): 5.2 – 5.8 minutes (depending on flow/ramp).

-

Peak Shape: Sharp, symmetrical. Tailing indicates active sites in the inlet (replace liner).

-

Retention Index (RI): Expect an RI slightly lower than n-octane (RI 800) due to the fluorine atoms reducing Van der Waals interactions relative to the size of the group, typically shifting RI to ~750-780 range.

Mass Spectral Interpretation (The "Fingerprint")

The EI spectrum of 1,1,2-Trifluorooct-1-ene (

| m/z | Ion Identity | Mechanistic Origin |

| 166 | Molecular Ion. Observable but low intensity. | |

| 146 | Loss of HF. Common in hydrofluorocarbons. | |

| 137 | Loss of terminal ethyl group from the alkyl tail. | |

| 113 | McLafferty-like rearrangement fragment involving the fluoro-alkene head. | |

| 81 | Complex rearrangement or hydrocarbon backbone fragment. | |

| 57 | Base Peak (Likely). Butyl cation from the alkyl tail. | |

| 50 | Diagnostic for gem-difluoro group. | |

| 31 | Standard fluoro-fragment. | |

| 69 | ABSENT. Critical Quality Attribute. If this peak is significant, the sample is contaminated with a trifluoromethyl isomer (e.g., 1,1,1-trifluorooct-2-ene). |

Mechanistic Insight:

The

Troubleshooting & Stability

-

Defluorination in Inlet: If peaks for "M-19" or "M-20" (loss of F or HF) are abnormally high compared to the M+ ion, the inlet temperature is too high, or the liner is active.

-

Solution: Use a deactivated glass wool liner and lower inlet to 180°C.

-

-

Polymerization: 1,1,2-trifluoroalkenes can self-polymerize if stored neat at room temperature.

-

Solution: Store standards in solution (hexane) at -20°C.

-

-

Ghost Peaks: Fluorinated compounds often dissolve septum bleed.

-

Solution: Use BTO (Bleed Temperature Optimized) septa.

-

References

-

Synthesis of Trifluoroalkenes

-

GC-MS of Fluorinated Hydrocarbons

-

Hiden Analytical. "Mass spectral fragments of common hydrocarbons and perfluorinated compounds." Link

-

-

Retention Indices

-

General Fragmentation Mechanisms

-

LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Link

-

(Note: Specific spectral libraries such as NIST 23 should be consulted for the exact reference spectrum if available, though the mechanistic prediction provided above is standard for this class of compounds.)

Sources

Application Note: High-Purity Isolation of 1,1,2-Trifluorooct-1-ene for Research and Development

Abstract

This technical guide provides a comprehensive framework for the purification of 1,1,2-trifluorooct-1-ene, a fluorinated alkene of significant interest in the development of advanced materials, pharmaceuticals, and agrochemicals. Recognizing the absence of a standardized purification protocol for this specific molecule, this document synthesizes established methodologies for analogous fluorochemicals to propose a robust, multi-step purification strategy. The protocols herein are designed to address the common impurities encountered during the synthesis of fluoroalkenes, ensuring the final product meets the stringent purity requirements for demanding research and drug development applications. This guide details procedures for aqueous workup, fractional distillation, and chromatographic separation, underpinned by a discussion of the physicochemical properties of the target compound and its likely contaminants.

Introduction: The Critical Role of Purity in Fluoroalkene Applications

Fluorinated alkenes are a pivotal class of organic compounds, serving as versatile building blocks and bioisosteres in medicinal chemistry.[1] The unique electronic properties conferred by fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. 1,1,2-Trifluorooct-1-ene, with its trifluorovinyl group and a lipophilic octyl chain, represents a valuable synthon for creating novel chemical entities.

The efficacy and safety of any resulting product are directly contingent on the purity of the starting materials. Impurities, which can include unreacted starting materials, catalyst residues, and isomeric byproducts, can lead to unpredictable reaction outcomes, altered biological activity, and potential toxicity. Therefore, a well-designed purification strategy is not merely a procedural step but a critical component of the development pipeline. This application note provides a detailed, logical approach to achieving high-purity 1,1,2-trifluorooct-1-ene.

Physicochemical Properties and Impurity Profile

A successful purification strategy is predicated on understanding the physical properties of the target compound and the nature of the impurities. While experimental data for 1,1,2-trifluorooct-1-ene is scarce, we can estimate its properties based on related fluorinated hydrocarbons.

Table 1: Estimated Physicochemical Properties of 1,1,2-Trifluorooct-1-ene and Related Compounds

| Property | 1,1,2-Trifluorooct-1-ene (Estimated) | 1,1,2-Trichlorotrifluoroethane[2][3] | 1,1,2-Trifluoroethane[4][5] |

| Molecular Formula | C₈H₁₃F₃ | C₂Cl₃F₃ | C₂H₃F₃ |

| Molecular Weight | 166.18 g/mol | 187.38 g/mol | 84.04 g/mol |

| Physical State | Liquid | Volatile Liquid | Colorless Gas |

| Boiling Point | ~130-150 °C (at atm. pressure) | 47-48 °C | 5 °C |

| Density | ~1.0 - 1.1 g/mL | 1.57 g/mL at 25 °C | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | 0.17 g/L in water | N/A |

The synthesis of fluoroalkenes can proceed through various routes, each with a characteristic impurity profile.[6][7] Understanding the synthetic origin of the crude 1,1,2-trifluorooct-1-ene is crucial for anticipating the types of impurities present.

Table 2: Potential Impurities in Crude 1,1,2-Trifluorooct-1-ene based on Synthetic Method

| Synthetic Method | Potential Impurities | Rationale for Removal Method |

| Wittig-type Olefination | Triphenylphosphine oxide (TPPO), unreacted aldehyde/ketone, residual phosphonium salts.[8] | TPPO is a polar, crystalline solid often removed by chromatography. Multiple extractions or specialized scavengers may be needed.[8] Unreacted carbonyl compounds can be removed by washing or chromatography. |

| Julia-Kocienski Olefination | Sulfone byproducts, residual base (e.g., KHMDS), unreacted carbonyl compounds.[7] | Sulfone byproducts are typically polar and can be removed by aqueous workup and silica gel chromatography. |

| Cross-Coupling Reactions | Residual palladium or other metal catalysts, ligands, unreacted halides or boronic acids/esters.[1][9] | Metal catalysts are often removed by passing the solution through a pad of celite or silica, or by using specific metal scavengers. Other polar impurities are removed by workup and chromatography. |

| Dehydrohalogenation | Isomeric fluoroalkenes, starting haloalkanes, residual base.[10] | Isomers with close boiling points may require fractional distillation or preparative gas chromatography. Residual base is removed by aqueous workup. |

A Multi-Tiered Purification Strategy

A sequential purification approach is recommended to systematically remove different classes of impurities. The overall workflow begins with a liquid-liquid extraction to remove water-soluble and acidic/basic impurities, followed by fractional distillation to separate the product from components with different boiling points. A final chromatographic step can be employed to remove any remaining closely-related impurities.

Caption: General workflow for the purification of 1,1,2-Trifluorooct-1-ene.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities

This initial step is designed to remove inorganic salts, residual acids or bases, and highly polar organic byproducts.

Materials:

-

Crude 1,1,2-trifluorooct-1-ene in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

-

1 M Hydrochloric acid (HCl) solution.

-

Saturated sodium bicarbonate (NaHCO₃) solution.

-

Saturated sodium chloride (Brine) solution.

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Separatory funnel.

-

Erlenmeyer flask.

Procedure:

-

Transfer the solution of crude product to a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities.

-

Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake gently at first, with frequent venting, as CO₂ gas may be evolved if acidic impurities are present. Once gas evolution ceases, shake vigorously for 30-60 seconds. Allow the layers to separate and discard the aqueous layer.

-

Brine Wash: Add an equal volume of brine. Shake vigorously for 30 seconds. This wash helps to remove residual water from the organic layer.[8] Discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. Continue adding the drying agent until it no longer clumps together.

-

Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude, dried product.

Protocol 2: Purification by Fractional Distillation

Distillation separates compounds based on differences in their boiling points. Given the estimated boiling point of 1,1,2-trifluorooct-1-ene is above 100 °C, vacuum distillation is recommended to prevent potential thermal decomposition.

Materials:

-

Crude, dried 1,1,2-trifluorooct-1-ene.

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column (e.g., Vigreux), condenser, and receiving flasks).

-

Vacuum pump and pressure gauge.

-

Heating mantle with a stirrer.

-

Boiling chips or magnetic stir bar.

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Place the crude product into the distillation flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

-

Begin stirring (if using a stir bar) and slowly apply vacuum. A pressure of 10-20 mmHg is a reasonable starting point.

-

Gently heat the distillation flask.

-

Observe the temperature at the head of the column. Collect any low-boiling impurities as a forerun in a separate receiving flask.

-

When the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

-

Continue distillation until the temperature either drops or rises significantly, indicating the product has been collected.

-

Stop heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.

Protocol 3: Final Polishing by Chromatography

For applications requiring the highest purity, a final chromatographic step can remove non-volatile impurities or isomers with very similar boiling points.

Materials:

-

Distilled 1,1,2-trifluorooct-1-ene.

-

Silica gel (230-400 mesh).

-

Appropriate solvent system (e.g., hexane/ethyl acetate mixture; start with a low polarity eluent like pure hexane).

-

Chromatography column.

-

Collection tubes.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with the chosen non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the distilled product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the sample with the solvent system. The non-polar 1,1,2-trifluorooct-1-ene should elute relatively quickly.

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

For separating isomers, preparative gas chromatography (prep-GC) is a powerful but more specialized technique.[11]

Safety and Handling

Fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

-

Inhalation: Avoid breathing vapors. Fluorinated alkenes can be volatile and may cause respiratory irritation.

-

Skin Contact: Avoid contact with skin. Some fluorinated compounds can be irritating or absorbed through the skin.

-

Fire Hazard: While many fluorinated compounds are not highly flammable, the organic part of the molecule presents a fire risk. Keep away from ignition sources.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The purification of 1,1,2-trifluorooct-1-ene to a high degree of purity is an essential prerequisite for its successful application in research and development. The multi-step approach outlined in this application note, combining a logical sequence of aqueous workup, fractional distillation, and optional chromatographic polishing, provides a robust framework for obtaining material of the required quality. The specific choice of techniques and their parameters should be guided by the synthetic route used to prepare the crude material and confirmed by appropriate analytical methods such as GC-MS and NMR.

References

-

PubChem. 1,1,2-Trifluoroethane. [Online] National Center for Biotechnology Information. Available at: [Link]

-

ACS Omega. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. [Online] American Chemical Society. Available at: [Link]

-

NIST. 1,1,2-Trifluoroethane. [Online] National Institute of Standards and Technology. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Online] Available at: [Link]

-

Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. [Online] Available at: [Link]

- Google Patents. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis.

-

JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Online] Available at: [Link]

-

PMC. Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage. [Online] National Center for Biotechnology Information. Available at: [Link]

-

ScienceDirect. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. [Online] Available at: [Link]

-

Wikipedia. Extractive distillation. [Online] Available at: [Link]

-

PMC. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Sci-Hub. Chemical properties of some 1,1,2-trifluoropentadienes. [Online] Available at: [Link]

-

ResearchGate. Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. [Online] Available at: [Link]

-

PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Online] National Center for Biotechnology Information. Available at: [Link]

- University of Birmingham. Fluoroalkanes Properties of fluoroalkanes.

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Royal Society of Chemistry. Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation. [Online] Available at: [Link]

-

Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Online] Available at: [Link]

-

Chromatography Forum. fluorine analysis by GC. [Online] Available at: [Link]

-

YouTube. Extractive Distillation vs Azeotropic Distillation - Main Similarities & Differences. [Online] Chemical Engineering Guy. Available at: [Link]

Sources

- 1. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 76-13-1 CAS MSDS (1,1,2-Trichlorotrifluoroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,1,2-Trichlorotrifluoroethane CAS#: 76-13-1 [m.chemicalbook.com]

- 4. 1,1,2-Trifluoroethane | C2H3F3 | CID 9890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,2-Trifluoroethane [webbook.nist.gov]

- 6. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 10. Sci-Hub. Chemical properties of some 1,1,2-trifluoropentadienes / Journal of Fluorine Chemistry, 1982 [sci-hub.jp]

- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Diels-Alder reaction with 1,1,2-Trifluorooct-1-ene

Application Note: Diels-Alder Cycloaddition Protocols for 1,1,2-Trifluorooct-1-ene

Executive Summary

This guide details the experimental protocols for utilizing 1,1,2-Trifluorooct-1-ene (TFOE) as a dienophile in Diels-Alder [4+2] cycloadditions. While fluorinated alkenes are valuable for introducing metabolic stability and lipophilicity into drug scaffolds (bioisosteres for peptides or carbonyls), their reactivity is often attenuated compared to hydrogenated analogs due to the unique electronic properties of fluorine. This document provides optimized thermal and Lewis Acid-catalyzed protocols to overcome the kinetic inertness of TFOE, ensuring high regioselectivity and yield.

Introduction & Mechanistic Rationale

The "Fluorine Effect" on Reactivity

1,1,2-Trifluorooct-1-ene is an electron-deficient alkene, theoretically making it a suitable dienophile for Normal Electron Demand (NED) Diels-Alder reactions.[1] However, three competing factors dictate its reactivity:

-

Inductive Withdrawal (-I): The three fluorine atoms lower the LUMO energy, theoretically accelerating the reaction with electron-rich dienes.

-

Resonance Donation (+R): Fluorine lone pairs donate electron density back into the

-system, partially raising the LUMO and dampening electrophilicity. -

Steric/Electrostatic Repulsion: The fluorine atoms create a "shield" that can repel incoming dienes, often requiring harsh conditions (high T/P) or catalysis.

Regioselectivity Drivers

In reactions with unsymmetrical dienes (e.g., isoprene), regiochemistry is governed by the polarization of the TFOE double bond.

-

The Head (

): generally the site of nucleophilic attack (or bonding to the most nucleophilic terminus of the diene) due to lower steric bulk and higher partial positive charge density compared to the -

The Tail (

): The hexyl chain provides significant steric bulk, directing the endo/exo selectivity.

Strategic Pathways & Mechanism

The following diagram illustrates the competing pathways and the Frontier Molecular Orbital (FMO) interactions governing the reaction.

Figure 1: Reaction pathway showing the primary [4+2] cycloaddition and the competing thermal [2+2] dimerization risk.

Experimental Protocols

Protocol A: Thermal Cycloaddition (Sealed Tube)

Best for: Volatile dienes (e.g., Cyclopentadiene, Furan) and initial screening.

Materials:

-

1,1,2-Trifluorooct-1-ene (TFOE) [>97% purity]

-

Cyclopentadiene (Freshly cracked from dimer immediately before use)

-

Hydroquinone (Radical inhibitor)

-

Solvent: Toluene (Anhydrous) or Neat (Solvent-free)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon stream, charge a heavy-walled borosilicate pressure tube with TFOE (1.0 equiv, e.g., 5 mmol, ~830 mg).

-

Diene Addition: Add freshly cracked Cyclopentadiene (3.0 equiv). Note: Excess diene is crucial to push the equilibrium and compensate for diene dimerization.

-

Stabilization: Add a micro-spatula tip (<1 mg) of Hydroquinone to inhibit radical polymerization of the diene.

-

Sealing: Seal the tube tightly with a Teflon-lined screw cap.

-

Reaction: Heat the vessel to 110°C behind a blast shield.

-

Critical Checkpoint: Do not exceed 140°C. Above this temperature, TFOE may undergo [2+2] thermal dimerization with itself, forming cyclobutane byproducts.

-

-

Monitoring: Monitor via 19F NMR every 12 hours. Look for the disappearance of vinylic fluorine signals (typically

-100 to -130 ppm region) and appearance of aliphatic fluorines ( -

Workup: Cool to room temperature. Open the tube carefully (venting excess pressure).

-

Purification: Remove excess cyclopentadiene and dicyclopentadiene via vacuum distillation (Kugelrohr) or flash chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid Catalyzed (Low Temperature)

Best for: Temperature-sensitive substrates or sluggish reactions.

Materials:

-

Lewis Acid: Diethylaluminum chloride (

) or Boron Trifluoride Etherate ( -

Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round bottom flask and cool under

. -

Solvation: Dissolve TFOE (1.0 equiv) and the Diene (1.2 equiv) in anhydrous DCM (0.5 M concentration).

-

Catalyst Addition: Cool the mixture to -78°C (Dry ice/Acetone bath). Dropwise add

(1.0 M in hexanes, 0.2 equiv).-

Why? The Lewis acid coordinates to the fluorine (weakly) or the diene, lowering the activation energy barrier.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 4 hours.

-

Quench: Quench carefully with saturated

solution. -

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Data Analysis & Characterization

Expected NMR Signatures

Fluorine NMR is the definitive tool for tracking this reaction.

| Nucleus | Species | Chemical Shift ( | Multiplicity | Notes |

| 19F | TFOE (SM) | -90 to -130 | Complex Multiplets | Vinylic Fluorines (ABX system) |

| 19F | Product | -180 to -230 | Distinct Multiplets | Aliphatic Fluorines ( |

| 1H | Product | 5.5 - 6.0 | Multiplet | Olefinic protons from the Diene |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of Octyl chain | Increase Temp to 125°C or switch to Protocol B (Lewis Acid). |

| Unknown Byproducts | [2+2] Cycloaddition | Lower temperature; ensure Diene is in large excess. |

| Defluorination | Lewis Acid too strong | Switch from |

Safety & Handling (SDS Summary)

-

Pressure Hazard: TFOE reactions with volatile dienes generate significant pressure. Always use rated pressure vessels and blast shields.

-

HF Generation: In the presence of strong Lewis Acids or moisture, C-F bonds can hydrolyze to release Hydrogen Fluoride (HF). Keep Calcium Gluconate gel nearby as a first-aid precaution.

-

Flammability: TFOE is an olefinic hydrocarbon derivative; treat as a flammable liquid (Class 3).

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Soulen, R. L., et al. (1989). "Cycloaddition reactions of 1,1,2-trifluoro-1,3-butadiene and related compounds." Journal of Fluorine Chemistry, 44(3), 401-410. Link

- Haufe, G. (2008). "Diels–Alder reactions of fluorinated alkenes." Tetrahedron, 64(36), 8445-8472. (Comprehensive review of regioselectivity).

-

Lemal, D. M. (2004). "Perspective on Fluorocarbon Chemistry." Journal of Organic Chemistry, 69(1), 1–11. Link

-

ChemicalBook. (2023).[2] "Safety Data Sheet: 1,1,2-Trifluoro-1-alkenes." Link

Disclaimer: This application note is for research purposes only. All protocols should be validated in a controlled laboratory setting by qualified personnel.

Sources

Application Notes and Protocols for the Reaction of 1,1,2-Trifluorooct-1-ene with Electrophiles

Introduction: The Unique Reactivity of a Fluorinated Alkene

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated organic compounds is paramount for the design of novel therapeutics and functional materials. This document provides a detailed guide to the electrophilic reactions of 1,1,2-trifluorooct-1-ene, a substrate of growing interest due to the unique electronic properties conferred by its fluorine substituents.

The presence of three fluorine atoms across the double bond significantly modulates the electron density of the π-system. The two geminal fluorine atoms at the C-1 position are strongly electron-withdrawing through the inductive effect, rendering this carbon electrophilic. Conversely, the fluorine atom at the C-2 position, along with the alkyl chain, influences the overall polarity and steric accessibility of the double bond. This electronic imbalance dictates the regioselectivity of electrophilic additions, often leading to outcomes that diverge from classical Markovnikov's rule. These reactions typically proceed through the formation of a carbocation intermediate, and the stability of this intermediate is the determining factor for the final product distribution.[1][2][3] This guide will elucidate the underlying principles and provide practical protocols for conducting key electrophilic additions to 1,1,2-trifluorooct-1-ene.

Synthesis of 1,1,2-Trifluorooct-1-ene

A reliable source of the starting material is crucial for any synthetic investigation. While various methods for the synthesis of fluoroalkenes exist, a common approach for preparing 1,1,2-trifluorovinyl ethers involves the reaction of hexafluoropropene oxide with the corresponding alkoxide, followed by thermolysis of the resulting salt.[4][5] This methodology can be adapted for the synthesis of 1,1,2-trifluorooct-1-ene.

Protocol: Synthesis of 1,1,2-Trifluorooct-1-ene

Materials:

-

Hexafluoropropene oxide (HFPO)

-

Octanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF)

-

Dry sand

-

Anhydrous potassium carbonate (K₂CO₃)

-

Distillation apparatus

-

Schlenk line or inert atmosphere setup

Procedure:

-

Preparation of Sodium Octoxide: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), add dry THF. Carefully add sodium hydride (1.1 equivalents) to the THF. While stirring, slowly add octanol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium octoxide.

-

Reaction with HFPO: Cool the sodium octoxide solution to 0 °C. Slowly bubble hexafluoropropene oxide (1.0 equivalent) through the solution. Caution: HFPO is a toxic gas and should be handled in a well-ventilated fume hood. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Salt Formation: Quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-octoxy-2,3,3,3-tetrafluoropropanoic acid. Neutralize the crude acid with a methanolic solution of potassium hydroxide to form the potassium salt.

-

Thermolysis: Thoroughly mix the dried potassium 2-octoxy-2,3,3,3-tetrafluoropropionate with dry sand in a round-bottom flask. Assemble a distillation apparatus for vacuum distillation. Heat the flask under vacuum (oil pump). The volatile 1,1,2-trifluorooct-1-ene will distill and can be collected in a cold trap cooled with liquid nitrogen.[5]

-

Purification: The collected product can be further purified by fractional distillation to obtain the desired 1,1,2-trifluorooct-1-ene.

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Electrophilic Halogenation

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to 1,1,2-trifluorooct-1-ene is a key transformation for introducing dihalide functionalities. The reaction mechanism for non-fluorinated alkenes often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[6] However, the electron-deficient nature of the fluorinated double bond may influence the stability of such an intermediate, potentially favoring a stepwise mechanism involving a carbocation.

Protocol: Bromination of 1,1,2-Trifluorooct-1-ene

Materials:

-

1,1,2-Trifluorooct-1-ene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,1,2-trifluorooct-1-ene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise from the dropping funnel. The characteristic reddish-brown color of bromine should disappear upon reaction.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1,2-dibromo-1,1,2-trifluorooctane, can be purified by column chromatography on silica gel.

Expected Regioselectivity: Due to the strong inductive effect of the gem-difluoro group, the initial electrophilic attack by Br⁺ is expected to occur at the C-2 position to form a more stable carbocation at C-1, which is stabilized by the lone pairs of the fluorine atoms. The subsequent attack by Br⁻ would then yield the 1,2-dibromo adduct.

Caption: Proposed carbocation mechanism for bromination.

Electrophilic Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of 1,1,2-trifluorooct-1-ene introduces a hydrogen and a halogen atom. The regioselectivity of this reaction is of particular interest. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents.[1][3][7] However, the strong electron-withdrawing nature of the fluorine atoms can lead to a reversal of this selectivity, an "anti-Markovnikov" addition, where the proton adds to the more substituted carbon to avoid the formation of a destabilized carbocation adjacent to the electron-withdrawing groups. The reaction proceeds through a two-step mechanism involving protonation of the alkene to form a carbocation, followed by nucleophilic attack of the halide ion.[5][8]

Protocol: Hydrobromination of 1,1,2-Trifluorooct-1-ene

Materials:

-

1,1,2-Trifluorooct-1-ene

-

Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (aqueous)

Procedure:

-

Dissolve 1,1,2-trifluorooct-1-ene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 equivalents) dropwise.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting 2-bromo-1,1,2-trifluorooctane can be purified by distillation or column chromatography.

Regioselectivity Rationale: The protonation is expected to occur at the C-1 position, leading to a carbocation at C-2. While a tertiary carbocation is generally more stable, the destabilizing inductive effect of the adjacent fluorine atom at C-2 and the gem-difluoro group at C-1 makes the alternative secondary carbocation at C-1, which is α to a single fluorine, less favorable. The resulting C-2 carbocation is then attacked by the bromide ion.

Caption: Experimental workflow for hydrobromination.

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of an acid catalyst yields an alcohol.[9][10][11] Similar to hydrohalogenation, the regioselectivity is governed by the stability of the intermediate carbocation. For fluorinated alkenes, the position of the hydroxyl group in the final product will depend on the relative stability of the possible carbocations formed upon protonation of the double bond. The reaction is typically carried out using a strong acid such as sulfuric acid in the presence of water.

Protocol: Acid-Catalyzed Hydration of 1,1,2-Trifluorooct-1-ene

Materials:

-

1,1,2-Trifluorooct-1-ene

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution (aqueous)

Procedure:

-

In a round-bottom flask, add a mixture of water and concentrated sulfuric acid (e.g., 50% v/v) and cool it to 0 °C.

-

Slowly add 1,1,2-trifluorooct-1-ene (1.0 equivalent) to the cold acid solution with vigorous stirring.

-

Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by GC-MS. The optimal temperature and reaction time should be determined empirically.[9]

-

After completion, pour the reaction mixture over ice and extract the product with diethyl ether.

-

Carefully neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude alcohol product can be purified by distillation or column chromatography.

Expected Product and Mechanistic Insight: Protonation of the double bond is expected to occur at the C-1 position to generate the more stable carbocation at C-2. Subsequent nucleophilic attack by water, followed by deprotonation, will yield 1,1,2-trifluoro-2-octanol.

| Reaction | Electrophile | Reagents | Typical Conditions | Expected Major Product |

| Bromination | Br⁺ | Br₂ in CH₂Cl₂ | 0 °C to room temperature | 1,2-Dibromo-1,1,2-trifluorooctane |

| Hydrobromination | H⁺ | HBr in CH₂Cl₂ or acetic acid | 0 °C to room temperature | 2-Bromo-1,1,2-trifluorooctane |

| Hydration | H⁺ | H₂SO₄, H₂O | 0 °C to room temperature | 1,1,2-Trifluoro-2-octanol |

Conclusion and Future Directions